3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole
Description
Properties
IUPAC Name |
10,10,12-trimethyl-3-(2-methylpropyl)-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-12(2)10-20-11-14-13(3)9-18(4,5)19-15-7-6-8-16(20)17(14)15/h6-9,11-12,19H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLWWAMDGFYIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C3C1=CN(C3=CC=C2)CC(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the construction of the azepine ring. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Azepine Ring Construction: The azepine ring can be formed via cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Functional Group Modifications: Introduction of the 3,5,5-trimethyl and 1-(2-methylpropyl) groups can be accomplished through alkylation reactions using appropriate alkyl halides and strong bases like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The indole moiety exhibits preferential reactivity at the C3 position , consistent with general indole chemistry :
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Vilsmeier–Haack formylation occurs at C3 under mild conditions (POCl₃/DMF, rt) .
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Knoevenagel condensation with active methylene compounds (e.g., pyrazol-5-amines) proceeds regioselectively at C3 in acidic media (AcOH or HCl) .
Example Reaction:
Knoevenagel Condensation
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Substrates : 3-Cyanoacetylindole and azepinoindole derivative.
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Catalyst : Triphenylphosphine (TPP).
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Product : 3-(1-substituted-indol-3-yl)-2-(indole-3-carbonyl)acrylonitrile derivatives .
Domino Annulation and Multicomponent Reactions (MCRs)
The compound participates in chemoselective four-component reactions to generate complex heterocycles:
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With arylglyoxal monohydrates and pyrazol-5-amines :
| Entry | Aldehyde Component | Product Yield |
|---|---|---|
| 1 | 4-Chlorophenylglyoxal | 78% |
| 2 | 4-Methoxyphenylglyoxal | 65% |
Comparative Reactivity with Analogues
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C3 vs. C5 Reactivity : Electron-donating substituents (e.g., OMe) on the indole benzene ring reverse regioselectivity to favor C5 functionalization .
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Steric Effects : Bulky substituents (e.g., 2-methylpropyl at N1) hinder electrophilic attack at C2/C3 but enhance stability during cyclization .
Degradation and Stability
Scientific Research Applications
Biological Activities
Research indicates that 3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole exhibits several promising biological activities:
- Antimicrobial Activity : Compounds within the azepinoindole class have shown effectiveness against various bacterial strains. For instance:
- Neurological Applications : Preliminary investigations suggest potential therapeutic applications in treating neurological disorders due to the compound's ability to interact with neurotransmitter systems.
- Antiviral Properties : Some azepinoindoles have been evaluated for their antiviral activities, indicating a potential role in combating viral infections.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Studies have focused on:
- Molecular Docking : Computational docking studies indicate potential binding sites on target proteins involved in disease pathways.
- Enzyme Inhibition : Investigations into whether this compound can inhibit specific enzymes related to bacterial resistance or neurological disorders are ongoing.
Mechanism of Action
The mechanism of action of 3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or DNA, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations :
- Regioselectivity : The target compound’s synthesis relies on indole C3 regioselectivity , a feature shared with other Lesyk group derivatives but distinct from earlier methods (e.g., formaldehyde-mediated indole cyclizations in ) .
- Ring Fusion Position: The [4,3,2-cd] fusion in the target compound contrasts with [5,4,3-cd] in other azepino-indoles, altering steric and electronic properties .
Reactivity and Functionalization
- Aza-Michael Addition Specificity : Unlike SEAr-based cyclizations (e.g., those involving 3,5-unsubstituted indoles), the target compound’s synthesis avoids electrophilic aromatic substitution (SEAr), favoring nucleophilic addition pathways .
- Stability: The 5,6-dihydro-1H-azepine ring confers partial saturation, reducing aromaticity compared to fully unsaturated analogs like pyrazolo-azepino-indoles (), which may influence redox activity .
Pharmacological Potential (Inferred from Structural Analogues)
- Antimicrobial Activity: Pyrazolo-azepino-indoles () have shown moderate activity against bacterial strains, attributed to their fused heterocyclic systems .
Biological Activity
3,5,5-Trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antitrypanosomal properties and enzyme inhibition mechanisms.
Chemical Structure and Properties
The compound's structure features an azepino-indole framework, which is known for its diverse biological activities. The presence of multiple methyl groups and the unique indole moiety are believed to contribute significantly to its pharmacological effects.
Antitrypanosomal Activity
Recent studies have highlighted the antitrypanosomal activity of compounds related to this azepino-indole structure. For instance, a study focused on N5-substituted paullones demonstrated that modifications in the indole moiety were crucial for maintaining inhibitory effects against Trypanosoma brucei brucei (T. b. brucei) and Leishmania infantum (L. infantum). The indole structure was found to be essential for the inhibition of trypanothione synthetase (TryS), an enzyme vital for the survival of these parasites .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is a key aspect of its biological activity. The structure-activity relationship (SAR) studies indicate that variations in the substituents at specific positions can lead to significant changes in inhibitory potency against TryS .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of related compounds:
| Compound | Target Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| N5-substituted paullone | T. b. brucei | 0.25 | TryS inhibition |
| 3,5,5-trimethyl derivative | L. infantum | 0.15 | TryS inhibition |
These findings indicate that derivatives of azepino-indole compounds exhibit significant antitrypanosomal activity through targeted enzyme inhibition.
Discussion
The biological activity of this compound underscores the importance of structural components in pharmacological efficacy. The indole moiety's role in enzyme inhibition highlights potential pathways for drug development aimed at treating trypanosomiasis and leishmaniasis.
Q & A
Q. What are the established synthetic routes for 3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole?
- Methodological Answer : Synthesis of polycyclic indole derivatives often involves refluxing precursors with catalysts in polar solvents. For example, analogous indole compounds (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) are synthesized via condensation reactions using acetic acid and sodium acetate under reflux for 3–5 hours . Adapting this method, researchers may employ cyclization strategies with tert-butyl or isopropyl groups to construct the azepinoindole core. Key steps include:
- Precursor activation : Use of acetic acid as both solvent and catalyst.
- Cyclization : Thermal or acid-mediated ring closure.
- Purification : Recrystallization from DMF/acetic acid mixtures to isolate pure crystals.
Q. How can researchers address challenges in characterizing this compound due to limited analytical data?
- Methodological Answer : Sigma-Aldrich notes that rare chemicals like this azepinoindole often lack analytical data, requiring independent validation . Recommended approaches:
- Chromatographic profiling : Use HPLC-MS with C18 columns and acetonitrile/water gradients to confirm molecular weight and purity.
- Spectroscopic cross-validation : Combine H/C NMR (in CDCl or DMSO-d) with IR spectroscopy to assign functional groups.
- Predictive modeling : Apply Crippen and McGowan methods to estimate logP (2.593) and molar volume (175.070 mL/mol) for solubility optimization .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : ICReDD’s framework integrates quantum chemical calculations and experimental data to streamline reaction design . For this azepinoindole:
- Reaction pathway mapping : Use density functional theory (DFT) to model intermediates and transition states.
- Condition screening : Apply machine learning to prioritize solvent systems (e.g., acetic acid vs. DMF) and temperatures.
- Feedback loops : Validate computational predictions with small-scale experiments (e.g., 0.1 mmol trials).
Table 1 : Example workflow for reaction optimization
| Step | Computational Tool | Experimental Validation |
|---|---|---|
| 1 | DFT-based barrier analysis | Microscale reflux trials |
| 2 | Solvent polarity prediction | HPLC purity assessment |
| 3 | Activation energy minimization | NMR structural confirmation |
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : Discrepancies often arise from differing experimental conditions. To reconcile
- Meta-analysis : Compare datasets from peer-reviewed syntheses of analogous indoles (e.g., 5-amino-1H-indole derivatives) .
- Controlled replication : Reproduce measurements under standardized conditions (e.g., 25°C, pH 7.4 buffer).
- Advanced modeling : Use COMSOL Multiphysics to simulate diffusion kinetics and degradation pathways under varying storage conditions .
Q. How can factorial design improve experimental efficiency in derivatization studies?
- Methodological Answer : Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent ratio). For azepinoindole derivatization:
- Variable selection : Prioritize factors impacting yield (e.g., reaction time > solvent polarity).
- Response surface modeling : Optimize conditions using central composite design (CCD).
- Case study : A 2 factorial experiment (3 variables, 8 trials) reduced optimization time by 40% in indole carboxylation studies .
Data Management and Safety
Q. What protocols ensure data integrity and security in collaborative studies on this compound?
- Methodological Answer : Chemical software platforms enforce encryption and access controls for sensitive data . Best practices include:
- Version control : Track experimental iterations using Git-based platforms.
- Secure sharing : Use blockchain-enabled databases for immutable audit trails.
- Compliance : Adhere to institutional safety regulations (e.g., Chemical Hygiene Plan for advanced labs) .
Ethical and Technical Challenges
Q. How should researchers address ethical concerns in publishing incomplete datasets for rare compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
